tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C13H20N4O2 and a molecular weight of 264.3235 g/mol . It is a yellow-white solid at room temperature and is soluble in most organic solvents but insoluble in water . This compound contains a pyrrolidine ring, a pyrazine moiety, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrazine-2-amine with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like amines, thiols, and alcohols, with bases like potassium carbonate or sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazine and pyrrolidine rings.
Reduction: Reduced forms of the pyrazine and pyrrolidine rings.
Substitution: Substituted derivatives with various functional groups replacing the pyrazine moiety.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing inhibitors or modulators of specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, forming stable complexes that inhibit or modulate the target’s activity. The pathways involved in these interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl (Z)-3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrazine moiety and a pyrrolidine ring with a tert-butyl ester group. This structure provides distinct reactivity and stability compared to similar compounds, making it valuable in various applications. The presence of the pyrazine moiety allows for specific interactions with biological targets, while the pyrrolidine ring enhances its stability and reactivity in chemical reactions .
Properties
IUPAC Name |
tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCVNXEEKFMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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